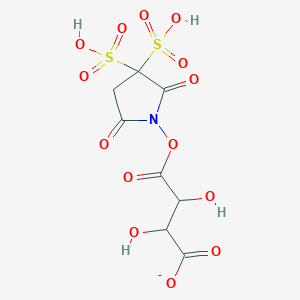
Butanedioic acid,2,3-dihydroxy-, 1,4-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulphosuccinimidyl tartrate is a primary amine-reactive, water-soluble, periodate-cleavable reagent. It is an analog of disuccinimidyl tartrate that contains sulfo-N-hydroxysuccinimide esters. The negatively charged sulfonate groups contribute enough hydrophilicity to provide water solubility for the reagent without the need for organic solvent dissolution before adding it to a crosslinking reaction .
Preparation Methods
Disulphosuccinimidyl tartrate is synthesized through the reaction of disuccinimidyl tartrate with sulfo-N-hydroxysuccinimide esters. The reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds and results in the release of N-hydroxysuccinimide . The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction and increases with increasing pH. Hydrolysis occurs readily in dilute protein solutions; in concentrated protein solutions, the acylation reaction is favored .
Chemical Reactions Analysis
Disulphosuccinimidyl tartrate undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide esters react with primary amino groups (-NH2) present on the side chain of lysine residues and the N-terminus polypeptides.
Hydrolysis: The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction that increases with increasing pH.
Common reagents and conditions used in these reactions include pH 7-9 buffers and primary amino groups. The major products formed from these reactions are stable amide bonds and N-hydroxysuccinimide .
Scientific Research Applications
Disulphosuccinimidyl tartrate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of disulphosuccinimidyl tartrate involves the reaction of its N-hydroxysuccinimide esters with primary amino groups on proteins. This reaction forms stable amide bonds, resulting in the crosslinking of proteins . The negatively charged sulfonate groups provide water solubility, allowing the reagent to be used in aqueous solutions without the need for organic solvents .
Comparison with Similar Compounds
Disulphosuccinimidyl tartrate is similar to other sulfo-N-hydroxysuccinimide ester-containing compounds, such as disuccinimidyl tartrate and sulfo-N-hydroxysuccinimide. it is unique in its combination of water solubility and primary amine reactivity, making it particularly useful for protein labeling and bioconjugation in aqueous solutions .
Similar compounds include:
Disuccinimidyl tartrate: An analog of disulphosuccinimidyl tartrate that lacks the sulfo-N-hydroxysuccinimide esters.
Sulfo-N-hydroxysuccinimide: A compound that contains sulfo-N-hydroxysuccinimide esters but does not have the same crosslinking capabilities as disulphosuccinimidyl tartrate.
Disulphosuccinimidyl tartrate stands out due to its unique combination of properties, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C8H8NO14S2- |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-(2,5-dioxo-3,3-disulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H9NO14S2/c10-2-1-8(24(17,18)19,25(20,21)22)7(16)9(2)23-6(15)4(12)3(11)5(13)14/h3-4,11-12H,1H2,(H,13,14)(H,17,18,19)(H,20,21,22)/p-1 |
InChI Key |
GXDYWWJVUHQETE-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)N(C(=O)C1(S(=O)(=O)O)S(=O)(=O)O)OC(=O)C(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















